N-(4-butylphenyl)-2-ethoxynicotinamide
Description
N-(4-butylphenyl)-2-ethoxynicotinamide is a synthetic nicotinamide derivative characterized by a 4-butylphenyl substituent attached to the amide nitrogen and an ethoxy group at the 2-position of the nicotinamide core.
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.386 |
IUPAC Name |
N-(4-butylphenyl)-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2/c1-3-5-7-14-9-11-15(12-10-14)20-17(21)16-8-6-13-19-18(16)22-4-2/h6,8-13H,3-5,7H2,1-2H3,(H,20,21) |
InChI Key |
NFOKHQYPWNDXLT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Thiazolidinone Derivatives (C1–C6)
describes six thiazolidinone derivatives (C1–C6) with substituents analogous to N-(4-butylphenyl)-2-ethoxynicotinamide, such as 4-butylphenyl, chlorophenyl, and methylphenyl groups (Table 1). While these compounds share aromatic substituents with the target molecule, their thiazolidinone core differs significantly from the nicotinamide scaffold. Key distinctions include:
- Core Structure: Thiazolidinones exhibit a five-membered ring containing sulfur and nitrogen, whereas nicotinamides feature a pyridine ring. This difference impacts electronic distribution and binding interactions.
- Biological Activity: Thiazolidinones in demonstrate anticonvulsant, anti-inflammatory, and antimicrobial activities . Nicotinamide derivatives are more commonly associated with metabolic regulation and DNA repair pathways.
- Comparable data for this compound are unavailable.
Table 1: Structural and Functional Comparison with Thiazolidinones
*Estimated based on molecular formula.
Comparison with N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
details N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, a benzamide derivative with ethoxyethoxy and amino-methylphenyl groups. While both compounds are amides, critical differences include:
- Aromatic System: The benzamide core (benzene ring) vs.
- Substituents: The target compound’s 4-butylphenyl group is bulkier than the amino-methylphenyl group in the benzamide, likely affecting target selectivity.
- Hydrogen Bonding: The benzamide has two H-bond donors (vs. one in nicotinamide), which may enhance protein binding .
Functional Group Impact on Pharmacokinetics
- Ethoxy vs. Ethoxyethoxy : The ethoxy group in the target compound may confer better metabolic stability compared to the ethoxyethoxy chain in the benzamide, which is prone to oxidative cleavage.
- 4-Butylphenyl vs.
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